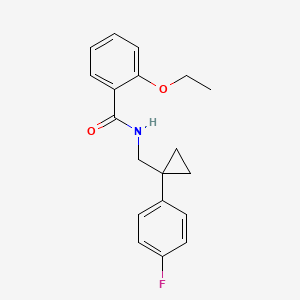

2-ethoxy-N-((1-(4-fluorophenyl)cyclopropyl)methyl)benzamide

Descripción

2-ethoxy-N-((1-(4-fluorophenyl)cyclopropyl)methyl)benzamide is a benzamide derivative characterized by a 2-ethoxy-substituted benzoyl group and a cyclopropane-containing side chain. Key physicochemical properties include:

- Molecular Formula: C₁₉H₁₉FNO₂ (estimated based on structural analogs)

- Molecular Weight: ~299.3 g/mol (calculated)

- logP: ~3.3 (predicted, similar to analogs in )

- Structural Features: Ethoxy group at the benzamide 2-position. Cyclopropane ring fused to a methylene bridge, enhancing steric constraints.

Propiedades

IUPAC Name |

2-ethoxy-N-[[1-(4-fluorophenyl)cyclopropyl]methyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20FNO2/c1-2-23-17-6-4-3-5-16(17)18(22)21-13-19(11-12-19)14-7-9-15(20)10-8-14/h3-10H,2,11-13H2,1H3,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONVVBUZQSNKRRS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1C(=O)NCC2(CC2)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethoxy-N-((1-(4-fluorophenyl)cyclopropyl)methyl)benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Formation of the Cyclopropylmethyl Intermediate: The cyclopropylmethyl group can be introduced through a cyclopropanation reaction, where an alkene reacts with a carbene precursor in the presence of a catalyst.

Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a fluorobenzene derivative reacts with a suitable nucleophile.

Formation of the Benzamide Core: The benzamide core can be synthesized through an amidation reaction, where an amine reacts with a carboxylic acid derivative in the presence of a coupling agent.

Ethoxylation: The ethoxy group can be introduced through an etherification reaction, where an alcohol reacts with an alkyl halide in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic steps to achieve higher yields and purity. This can include the use of advanced catalysts, continuous flow reactors, and purification techniques such as chromatography and crystallization.

Análisis De Reacciones Químicas

Types of Reactions

2-ethoxy-N-((1-(4-fluorophenyl)cyclopropyl)methyl)benzamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups under suitable conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium, hydrogen peroxide in the presence of a catalyst.

Reduction: Lithium aluminum hydride in anhydrous ether, sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles such as amines or thiols, electrophiles such as alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, reduction may yield alcohols or amines, and substitution may yield various substituted derivatives.

Aplicaciones Científicas De Investigación

2-ethoxy-N-((1-(4-fluorophenyl)cyclopropyl)methyl)benzamide has a wide range of scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs or as a lead compound for drug discovery.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mecanismo De Acción

The mechanism of action of 2-ethoxy-N-((1-(4-fluorophenyl)cyclopropyl)methyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparación Con Compuestos Similares

Structural Analogs and Their Properties

The compound shares structural motifs with several benzamide derivatives, as outlined below:

Key Differences and Implications

Cyclopropane vs. Benzyl Groups: The cyclopropylmethyl group in the target compound introduces rigidity compared to the flexible benzyl group in 2-ethoxy-N-[(4-fluorophenyl)methyl]benzamide (). This may enhance binding selectivity to target receptors by reducing conformational entropy .

Fluorine Substitution :

- The 4-fluorophenyl group in the target compound contrasts with the dichlorophenyl group in etobenzanid. Fluorine’s smaller size and electronegativity may reduce steric hindrance and improve pharmacokinetics compared to bulkier halogens .

This difference arises from etobenzanid’s dichlorophenyl and ethoxymethoxy groups, which are more lipophilic .

Molecular Weight and Complexity :

- Fluorinated analogs like PF50 () exhibit significantly higher molecular weights (>600 g/mol) due to multiple trifluoromethyl and halogenated aryl groups. Such compounds may face challenges in bioavailability despite enhanced target affinity .

Actividad Biológica

2-ethoxy-N-((1-(4-fluorophenyl)cyclopropyl)methyl)benzamide is a synthetic organic compound classified under benzamides. Its unique structure, featuring an ethoxy group, a fluorophenyl moiety, and a cyclopropylmethyl group, suggests potential biological activities that warrant investigation. This article aims to explore the biological activity of this compound, focusing on its mechanisms, therapeutic potential, and relevant research findings.

- Molecular Formula : CHFNO

- Molecular Weight : 313.4 g/mol

- CAS Number : 1049388-52-4

The biological activity of this compound is hypothesized to involve interactions with specific molecular targets, including enzymes and receptors. The presence of the fluorine atom is believed to enhance the compound's lipophilicity and stability, potentially increasing its affinity for biological targets.

Biological Activities

Research has indicated several promising biological activities associated with this compound:

-

Antimicrobial Activity :

- Preliminary studies suggest that derivatives of benzamides exhibit antimicrobial properties. The structural components of this compound may contribute to similar effects, although specific data on this compound is limited.

-

Anticancer Potential :

- Benzamide derivatives have been explored for their anticancer properties, particularly in targeting various cancer cell lines. The mechanism often involves the inhibition of key enzymes involved in cancer cell proliferation.

-

Anti-inflammatory Effects :

- Compounds with similar structures have shown potential in reducing inflammation through modulation of inflammatory pathways.

Research Findings and Case Studies

A review of available literature reveals several studies that highlight the biological activities of benzamide derivatives, including those structurally related to this compound.

Table 1: Summary of Biological Activities

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Structural Difference | Notable Activity |

|---|---|---|

| 2-ethoxy-N-((1-(4-chlorophenyl)cyclopropyl)methyl)benzamide | Chlorine instead of fluorine | Similar antimicrobial activity |

| 2-ethoxy-N-((1-(4-methylphenyl)cyclopropyl)methyl)benzamide | Methyl group instead of fluorine | Reduced potency in anticancer |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.